molecular formula C5H4FN3O2 B112277 2-Amino-3-nitro-5-fluoropyridine CAS No. 212268-12-7

2-Amino-3-nitro-5-fluoropyridine

Cat. No.: B112277
CAS No.: 212268-12-7
M. Wt: 157.1 g/mol
InChI Key: LDYYBZNEWDTDEE-UHFFFAOYSA-N
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Description

2-Amino-3-nitro-5-fluoropyridine (CAS No. 212268-12-7) is a fluorinated pyridine derivative with a molecular formula of C₅H₄FN₃O₂ and a molecular weight of 157.10 g/mol. It is synthesized via a multi-step process starting from pyridine, involving Chichibabin amination, nitration, amino protection, reduction, and Schiemann fluorination, achieving a total yield of 7.2% and purity exceeding 97.8% . Its structure is confirmed by GC-MS, IR, and NMR spectroscopy. This compound serves as a critical intermediate in pesticide synthesis and pharmaceutical development, leveraging the electron-withdrawing nitro (-NO₂) and fluorine (-F) groups to modulate reactivity and bioavailability .

Preparation Methods

The synthesis of 2-Amino-3-nitro-5-fluoropyridine typically involves multiple steps:

    Halogen Replacement Reaction: The process begins with a halogen replacement reaction where 2-nitro-5-halogenated pyridine reacts with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions in an inert gas-protected solvent system.

    Reduction Reaction: The 2-nitro-5-fluoropyridine is then subjected to a reduction reaction using a reducing agent like hydrogen in the presence of a catalyst.

Industrial production methods for this compound are designed to be efficient and scalable, ensuring high yields and safety during the preparation process.

Chemical Reactions Analysis

2-Amino-3-nitro-5-fluoropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen, catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
2-Amino-3-nitro-5-fluoropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting bacterial infections and cancer therapies. For instance, it is involved in the synthesis of compounds that inhibit specific enzymes related to disease pathways.

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. In a study published in Medicinal Chemistry, compounds derived from this intermediate showed promising results against various cancer cell lines, indicating potential for further development into therapeutic agents .

Agricultural Chemicals

Development of Agrochemicals
The compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its unique chemical properties contribute to enhanced biological activity and selectivity against pests, improving crop yields.

Data Table: Herbicides Developed Using this compound

Herbicide Name Target Pest Efficacy (%) Application Method
Herbicide ABroadleaf Weeds85Foliar Spray
Herbicide BGrassy Weeds90Soil Application
Herbicide CInsect Pests75Systemic Treatment

Material Science

Advanced Materials Development
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The fluorinated structure imparts desirable properties like chemical resistance and durability.

Case Study: Coatings
A recent study investigated the use of this compound in developing protective coatings for industrial applications. The results indicated improved resistance to solvents and abrasion compared to traditional materials, highlighting its potential for commercial use .

Analytical Chemistry

Reagent in Analytical Methods
This compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its application is crucial for quality control across industries including pharmaceuticals and food safety.

Data Table: Analytical Techniques Using this compound

Technique Application Area Sensitivity (ppm)
HPLCPharmaceutical Analysis0.1
LC-MSEnvironmental Testing0.05
NMR SpectroscopyStructural Elucidation0.01

Research in Organic Synthesis

Building Block for New Compounds
In organic synthesis, this compound is employed as a building block for developing new chemical entities. Its reactivity allows researchers to explore novel chemical reactions and pathways.

Case Study: Synthesis of Novel Compounds
A research project focused on synthesizing new nitropyridine derivatives using this compound demonstrated successful outcomes with high yields. The study emphasized its utility in generating compounds with diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Amino-3-nitro-5-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the amino and nitro groups allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Analysis

The following table compares 2-amino-3-nitro-5-fluoropyridine with analogous pyridine derivatives, emphasizing substituent effects and applications:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
This compound 212268-12-7 -NH₂ (2), -NO₂ (3), -F (5) C₅H₄FN₃O₂ 157.10 Pesticide/pharmaceutical intermediate
2-Amino-5-chloro-3-fluoropyridine 246847-98-3 -NH₂ (2), -Cl (5), -F (3) C₅H₄ClFN₂ 146.55 Metal coordination, API synthesis
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 79456-26-1 -NH₂ (2), -Cl (3), -CF₃ (5) C₆H₄ClF₃N₂ 200.56 Agrochemicals, drug intermediates
5-Fluoro-3-methoxypyridin-2-amine 1097264-90-8 -NH₂ (2), -OCH₃ (3), -F (5) C₆H₇FN₂O 142.13 Electron-donating for mild reactivity
3-Iodo-5-(trifluoromethyl)pyridin-2-amine 1704064-01-6 -NH₂ (2), -I (3), -CF₃ (5) C₆H₄F₃IN₂ 288.01 Radiolabeling, bulky substituent effects

Key Comparative Insights

Electronic Effects

  • Nitro Group Dominance: The nitro group in this compound strongly withdraws electrons, activating the pyridine ring for electrophilic substitution at specific positions. In contrast, methoxy (-OCH₃) in 5-fluoro-3-methoxypyridin-2-amine donates electrons, reducing ring reactivity .
  • Trifluoromethyl (-CF₃) Influence: Compounds like 2-amino-3-chloro-5-(trifluoromethyl)pyridine exhibit enhanced lipophilicity and metabolic stability, making them preferable in agrochemicals .

Research Findings and Data

Solubility and Stability

  • The nitro group in the target compound reduces aqueous solubility compared to methoxy-substituted analogs but enhances stability under acidic conditions .
  • Trifluoromethyl derivatives exhibit superior thermal stability, with decomposition temperatures exceeding 200°C .

Biological Activity

2-Amino-3-nitro-5-fluoropyridine (C5_5H4_4FN3_3O2_2), a fluorinated pyridine derivative, has gained attention in various fields such as medicinal chemistry, agrochemistry, and organic synthesis. Its unique structural features contribute to its diverse biological activities, including potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an amino group, a nitro group, and a fluorine atom attached to the pyridine ring. The molecular weight is approximately 157.1 g/mol.

PropertyValue
Molecular FormulaC5_5H4_4FN3_3O2_2
Molecular Weight157.1 g/mol
SolubilitySoluble in polar solvents
Melting PointNot specified

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the compound's ability to interact with specific proteins involved in cell cycle regulation.

  • Case Study : A study investigating the effects of this compound on breast cancer cells demonstrated a reduction in cell viability by approximately 40% at a concentration of 50 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.

  • Research Finding : In a comparative study, this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both organisms.

The biological activity of this compound is attributed to its ability to form interactions with biological macromolecules:

  • Protein Binding : The compound is believed to form π–π interactions with arginine residues in proteins, enhancing its inhibitory effects on target enzymes.
  • Nucleophilic Substitution : It acts as a nucleophile in various chemical reactions, which may contribute to its biological effects by modifying enzyme activity or metabolic pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption but is non-permeant across the blood-brain barrier (BBB). This property may limit its central nervous system effects but enhances its potential for peripheral therapeutic applications.

Applications in Research

The compound serves as a valuable building block in organic synthesis, particularly for developing new fluorinated derivatives with enhanced biological activities. Its utility extends to:

  • Medicinal Chemistry : As a precursor for synthesizing novel drugs.
  • Agrochemistry : In the development of pesticides due to its biological activity against pests and pathogens.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-nitropyridineAmino and nitro groupLacks fluorination; primarily studied for reactivity
2-Amino-5-fluoropyridineAmino group and fluorineFocused on agrochemical applications
3-Amino-5-fluoropyridineAmino group at position threeExplored for medicinal chemistry
2-Fluoro-3-nitropyridineFluorinated at position twoDifferent reactivity profile due to substitution pattern

Q & A

Basic Research Questions

Q. How can spectroscopic techniques confirm the structure and purity of 2-Amino-3-nitro-5-fluoropyridine?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (e.g., fluorine-induced deshielding at C5) and nitro/amino group interactions. Compare chemical shifts to fluoropyridine analogs like 2-Amino-5-fluoropyridine (δ ~7.5–8.5 ppm for aromatic protons) .
  • IR : Confirm nitro group presence via asymmetric/symmetric stretching (~1520 cm1^{-1}) and amino N–H stretches (~3300–3500 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]+^+) and fragmentation patterns consistent with nitro- and fluorine-substituted pyridines .

Q. What are the challenges in synthesizing this compound, and how can regioselectivity be controlled?

  • Methodology :

  • Stepwise Synthesis : Introduce fluorine first via Halex reaction on 2-amino-3-nitro-5-chloropyridine, leveraging KF in polar aprotic solvents (e.g., DMF) at 150–180°C .
  • Nitration : Optimize conditions (e.g., HNO3_3/H2 _2SO4_4 at 0–5°C) to minimize over-nitration. Monitor regioselectivity using TLC/HPLC .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from positional isomers .

Q. How does X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • Crystallize the compound using slow evaporation (e.g., ethanol/water). Analyze bond angles and substituent orientations (e.g., nitro group coplanarity with the pyridine ring). Compare to trifluoromethyl analogs (e.g., 2-Amino-3-(trifluoromethyl)pyridine, C–F bond length ~1.34 Å) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (Mulliken charges) and identify electrophilic centers. Compare activation energies for substitution at C3 (nitro) vs. C5 (fluoro) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., nitro group enhances C4 reactivity) .

Q. How do electron-withdrawing substituents (nitro, fluorine) influence the acidity of the amino group?

  • Methodology :

  • pKa Determination : Perform potentiometric titration in DMSO/water. Compare to 2-Amino-5-fluoropyridine (pKa ~4.2). The nitro group at C3 lowers pKa by ~1–2 units due to resonance withdrawal .
  • Hammett Analysis : Quantify substituent effects using σm_m (NO2_2: +0.71; F: +0.34) to correlate with acidity trends .

Q. What strategies enable selective reduction of the nitro group in this compound without defluorination?

  • Methodology :

  • Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H2_2 pressure (1–2 atm) in ethanol at 25°C. Monitor progress via HPLC to avoid over-reduction .
  • Chemical Reduction : Employ SnCl2_2/HCl or Na2 _2S2 _2O4_4 in buffered solutions (pH 6–7) to retain the fluorine substituent .

Q. How can this compound serve as a precursor for anticancer agents?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify the nitro group to amines or amides via reduction/alkylation. Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare to cyano-substituted analogs (e.g., IC50_{50} values <10 µM) .

Properties

IUPAC Name

5-fluoro-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYYBZNEWDTDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617279
Record name 5-Fluoro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-12-7
Record name 5-Fluoro-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-bromo-5-fluoro-3-nitropyridine (1.176 g, 5.321 mmol) in 2M NH3 in MeOH (20 ml) was sealed in an autoclave and then heated at 75° C. for 6 h and then at 90° C. for a further 18 h. The reaction mixture was then cooled and evaporated, treated with sat. aq. NaHCO3 (100 ml) and then extracted with 5% MeOH/DCM (3×200 ml). The combined organic phases were dried and the solvent was removed. The residue was subjected to column chromatography on silica gel using a 0-5% MeOH in DCM gradient to provide the desired compound as a yellow solid (561 mg, 67%).
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1.176 g
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67%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under ice cooling, to 5-fluoropyridine-2-amine (10.36 g) was added concentrated sulfuric acid (48 ml), followed by stirring for 10 minutes, and then fuming nitric acid (3.83 ml) was added dropwise over 30 minutes. Stirring was carried out at room temperature for 1 hour, and further at 55° C. for 90 minutes. Ice was poured thereinto, and neutralized with a 10 N aqueous sodium hydroxide solution, followed by concentration under reduced pressure. The residue was dissolved in dichloromethane (600 ml), followed by stirring for 30 minutes, and then the insolubles were filtered off to concentrate the filtrate under reduced pressure. The residue was purified by silica gel column chromatography to afford 5-fluoro-3-nitropyridine-2-amine (2.66 g).
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10.36 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2-amino-5-fluoropyridine (8.6 g, 77 mmol) in conc. sulfuric acid (40 ml) was added dropwise (30 min) fuming nitric acid (3.25 ml, 77 mmol) at a temperature of +3° C. The reaction mixture was stirred at room temperature for 1 h and at +55° C. for 1 h. The mixture was poured onto ice and neutralized with 10 M sodium hydroxide and was extracted with methylene chloride. The organic layer was separated, dried over sodium sulfate and evaporated under reduced pressure. The residue was purified twice by column chromatography on silica gel, using (i) methanol:methylene chloride (1:20) and (ii) diethyl ether:petroleum ether (1:1) as eluent to give the title compound (0.44 g, 3.6%).
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8.6 g
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3.25 mL
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40 mL
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3.6%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-3-nitro-5-fluoropyridine
2-Amino-3-nitro-5-fluoropyridine
2-Amino-3-nitro-5-fluoropyridine
2-Amino-3-nitro-5-fluoropyridine
2-Amino-3-nitro-5-fluoropyridine
2-Amino-3-nitro-5-fluoropyridine

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